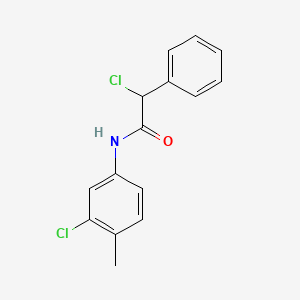

2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c1-10-7-8-12(9-13(10)16)18-15(19)14(17)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCFRBNKSHSYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide typically involves the reaction of 3-chloro-4-methylaniline with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new derivatives with enhanced properties.

Biology

The compound has been studied for its potential biological activities , particularly its antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit specific enzymes or receptors, altering their activity and leading to various biological effects.

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development. It has shown promise as a lead compound for designing new pharmaceuticals aimed at treating various diseases, including cancer .

Data Summary and Findings

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |

| Cytotoxicity | PC-3 | 5 | Induction of apoptosis |

| Apoptosis Induction | HepG2 | - | Caspase-3 activation |

Case Study 1: Liver Cancer Treatment

A study focused on liver cancer treatments revealed that this compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin. This highlights its potential as an alternative therapeutic agent.

Case Study 2: Structural Optimization

A comparative analysis involving various derivatives showed that modifications on the structure significantly impacted cytotoxicity levels. This suggests that structural optimization could enhance therapeutic effectiveness, paving the way for more potent derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

- 2-chloro-N-(2-chloro-6-methylphenyl)-4-nitrobenzamide

- 4-chloro-N-(2-chloro-6-methylphenyl)-3-nitrobenzamide

Uniqueness

2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a chloroacetamide structure, which is known for its reactivity and ability to interact with biological targets. The presence of chlorine and methyl groups on the phenyl ring enhances its lipophilicity, facilitating membrane permeability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : It may modulate inflammatory pathways through its interactions with cellular targets.

- Anticancer Potential : Preliminary studies suggest that it could exhibit cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard antimicrobial testing methods.

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 4 | 16 |

| Escherichia coli | 8 | 12 |

| Candida albicans | 16 | 10 |

Case Study: Antimicrobial Evaluation

In a comparative study, derivatives of chloroacetamides were synthesized and tested for their antimicrobial efficacy. The results showed that compounds with halogenated phenyl rings exhibited enhanced activity due to increased lipophilicity, allowing better penetration through bacterial membranes .

Pharmacological Applications

The compound is being investigated for various pharmacological applications:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.

- Research Applications : Utilized as an intermediate in synthesizing other biologically active compounds.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution and condensation. For example, substituting halogens on aromatic rings (e.g., 3-chloro-4-fluoronitrobenzene) with nucleophiles like 2-pyridinemethanol under alkaline conditions can generate intermediates . Subsequent reduction using iron powder in acidic media and condensation with cyanoacetic acid (or analogous reagents) under controlled pH and temperature ensures optimal yield . Key variables include:

- Catalyst selection : Triethylamine or other bases for deprotonation.

- Temperature : Mild conditions (273 K) prevent side reactions .

- Workup : Extraction with dichloromethane and purification via recrystallization .

Table 1 : Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | 2-Pyridinemethanol, K₂CO₃, DMF | 75–85 | |

| Reduction | Fe powder, HCl, 60°C | 90 | |

| Condensation | Cyanoacetic acid, DCC, RT | 80–88 |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its chloro and aromatic groups, the compound poses toxicity risks. Researchers must:

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .

- Conduct reactions in fume hoods or gloveboxes to prevent inhalation .

- Dispose of waste via certified hazardous waste services to mitigate environmental contamination .

Q. How is the compound characterized spectroscopically, and what are key spectral markers?

- Methodological Answer :

- NMR : NMR shows peaks for aromatic protons (δ 7.2–7.8 ppm), the methyl group (δ 2.3–2.5 ppm), and the acetamide NH (δ 8.1–8.3 ppm) .

- IR : Strong C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ confirm the amide group .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 261.1 (calculated: 260.73 g/mol) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?

- Methodological Answer : X-ray crystallography reveals intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilizing the lattice . For instance, in analogous structures (e.g., N-(3-chloro-4-fluorophenyl)acetamide), dihedral angles between aromatic rings (~60.5°) and hydrogen bond lengths (N–H···O: 2.89 Å) dictate packing efficiency . Researchers should:

Q. What strategies resolve contradictions in reported bioactivity data for chloroacetamide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay variability or impurities. To address this:

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model reaction pathways. For example:

- Calculate activation energies for Cl⁻ displacement by nucleophiles (e.g., OH⁻ or NH₃).

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic attack .

- Compare with experimental kinetic data (e.g., rate constants in polar aprotic solvents) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (e.g., 75% vs. 90%) may stem from:

- Impurity profiles : Unreacted intermediates or byproducts (e.g., dimerization) reduce yield. Use TLC or GC-MS to monitor reaction progress .

- Scale effects : Pilot-scale reactions may lack efficient mixing or heat transfer. Optimize stirring rates and temperature gradients .

- Catalyst degradation : Recycle metal catalysts (e.g., Fe) or replace with homogeneous alternatives (e.g., Pd/C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.